2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol
Overview
Description
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol is an organic compound that features a pyrazole ring substituted with three methyl groups and an ethanolamine moiety
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as nucleophilic addition-elimination reactions .
Result of Action
Similar compounds have shown a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that this compound could be explored for its neuroprotective properties, particularly in the context of neurological disorders.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, potentially leading to changes in gene expression . Additionally, its impact on cellular metabolism suggests that it could alter metabolic flux and metabolite levels, which could have implications for cell function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression . The compound’s ability to form hydrogen bonds with other molecules facilitates these interactions, making it a versatile agent in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation . At higher doses, it could potentially cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is vital for optimizing the compound’s efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves the reaction of 1,3,5-trimethylpyrazole with an appropriate alkylating agent, followed by the introduction of the ethanolamine group. One common method includes the alkylation of 1,3,5-trimethylpyrazole with a halomethyl compound, such as chloromethyl ether, under basic conditions. The resulting intermediate is then reacted with ethanolamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,3,5-trimethylpyrazole: Lacks the ethanolamine moiety but shares the pyrazole core structure.
2-(1H-pyrazol-4-yl)ethanol: Similar structure but without the methyl substitutions on the pyrazole ring.
Ethanolamine: Contains the ethanolamine moiety but lacks the pyrazole ring.
Uniqueness
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol is unique due to the combination of the pyrazole ring with three methyl groups and the ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-7-9(6-10-4-5-13)8(2)12(3)11-7/h10,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMWNXWEEXGYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586173 | |
Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-08-9 | |
Record name | 2-[[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400877-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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